((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
Overview
Description
(®-3-Hydroxy-piperidin-1-yl)-acetic acid: is a chiral compound featuring a piperidine ring substituted with a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Hydroxy-piperidin-1-yl)-acetic acid can be achieved through several methodsAnother method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved during the synthesis .
Industrial Production Methods: Industrial production of (®-3-Hydroxy-piperidin-1-yl)-acetic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (®-3-Hydroxy-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, (®-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a building block for the construction of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds .
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology research .
Medicine: (®-3-Hydroxy-piperidin-1-yl)-acetic acid has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Molecular Targets and Pathways: (®-3-Hydroxy-piperidin-1-yl)-acetic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-Hydroxy-piperidine: Similar to (®-3-Hydroxy-piperidin-1-yl)-acetic acid but lacks the acetic acid moiety.
Piperidin-1-yl-acetic acid: Contains the piperidine ring and acetic acid group but lacks the hydroxy substitution.
Uniqueness: (®-3-Hydroxy-piperidin-1-yl)-acetic acid is unique due to its combination of a chiral center, a hydroxy group, and an acetic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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